molecular formula C7H7BF2O2 B8119028 2,5-Difluoro-3-methylphenylboronic acid

2,5-Difluoro-3-methylphenylboronic acid

Cat. No.: B8119028
M. Wt: 171.94 g/mol
InChI Key: OIIQESJQMVHGHD-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylphenylboronic acid is a fluorinated arylboronic acid intended for research use as a key synthetic intermediate. Arylboronic acids are widely utilized in diverse areas of research, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds for the construction of complex biaryl structures . The fluorine and methyl substituents on the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. Beyond synthesis, boronic acids have significant utility in various sensing applications due to their reversible interactions with diols, such as those found in carbohydrates, and strong Lewis bases like fluoride anions . These interactions enable their use in the development of homogeneous and heterogeneous sensors for glucose, catechol derivatives like dopamine, and other biologically relevant analytes . The unique properties of boronic acids also facilitate their use in protein manipulation, cell labelling, electrophoresis of glycated molecules, and as components in smart hydrogels for controlled drug delivery systems . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

(2,5-difluoro-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIQESJQMVHGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Bromo-2,5-difluorotoluene

The precursor 3-bromo-2,5-difluorotoluene is synthesized via directed ortho-metalation (DoM) of 1-bromo-2,5-difluorobenzene. Under inert nitrogen atmosphere, the substrate reacts with diisopropylamide lithium (LDA) at −78°C to generate a stabilized aryl lithium intermediate. Subsequent methylation with methyl iodide at room temperature yields 3-bromo-2,5-difluorotoluene with a reported purity of >98% (HPLC) and a yield of 70–75%.

Key Reaction Parameters:

  • Temperature : −78°C (lithiation) → 25°C (methylation)

  • Molar Ratios : 1-bromo-2,5-difluorobenzene : LDA : methyl iodide = 1 : 1.1 : 1

  • Solvent : Anhydrous tetrahydrofuran (THF)

Step 2: Boronation via n-Butyllithium

The brominated intermediate undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) in THF at −78°C. Quenching with triisopropyl borate introduces the boronic acid functionality. Acidic workup (1N HCl) and purification via hexane rinsing yield the target compound with a yield of 70–78% and GC purity >98%.

Optimization Insights:

  • Stoichiometry : 3-bromo-2,5-difluorotoluene : n-BuLi : triisopropyl borate = 1 : 1.1 : 1.05

  • Purification : Rotary evaporation at 35°C followed by hexane recrystallization minimizes residual solvents.

Grignard Reagent-Mediated Synthesis

An alternative route, inspired by methodologies for carboxylated boronic acids, employs Grignard reagents to form the boron-carbon bond. While less common for fluorinated analogs, this method offers scalability under milder conditions.

Grignard Formation and Boronation

3-Bromo-2,5-difluorotoluene reacts with magnesium in THF to generate the corresponding Grignard reagent. Subsequent treatment with trimethyl borate at 0°C forms the boronic ester, which is hydrolyzed with 1N HCl to yield the free boronic acid. Early-stage trials report yields of 50–60%, with purity challenges due to byproduct formation.

Limitations:

  • Regioselectivity : Competing side reactions at fluorine-substituted positions reduce efficiency.

  • Purity : Requires additional chromatographic purification (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Methods

The table below contrasts the lithiation-borylation and Grignard approaches:

Parameter Lithiation-Borylation Grignard
Yield70–78%50–60%
Purity (GC/HPLC)>98%85–90%
Temperature Range−78°C to 25°C0°C to 25°C
ScalabilityIndustrial (>1 kg batches)Laboratory-scale (<100 g)
Key ChallengesCryogenic conditionsByproduct formation

Challenges in Synthesis and Purification

  • Regioselectivity : Fluorine’s strong electron-withdrawing effects complicate directed metalation, necessitating optimized directing groups.

  • Stability : The boronic acid moiety is prone to protodeboronation under acidic conditions, requiring neutral pH during workup.

  • Cost : High-purity fluorine precursors (e.g., 1-bromo-2,5-difluorobenzene) account for >60% of production expenses .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-methylphenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The boronic acid functional group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorophenylboronic Acids

Key Observations :

  • However, fluorine’s electron-withdrawing effect remains dominant in all cases .

Fluorophenylboronic Acids with Additional Functional Groups

Table 2: Substituted Fluorophenylboronic Acids
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
2-Fluoro-5-hydroxymethylphenylboronic acid 1072952-25-0 C₇H₈BFO₃ 169.94 Hydroxymethyl (-CH₂OH) Bioconjugation
4-Fluoro-3-methoxyphenylboronic acid 854778-31-7 C₇H₈BFO₃ 169.94 Methoxy (-OCH₃) Drug synthesis

Comparison Insights :

  • Functional Group Impact: Hydroxymethyl or methoxy groups (e.g., in 4-Fluoro-3-methoxyphenylboronic acid) increase polarity, making these compounds more water-soluble than 2,5-Difluoro-3-methylphenylboronic acid. However, this reduces compatibility with non-polar solvents .
  • Synthetic Utility : The methyl group in 2,5-Difluoro-3-methylphenylboronic acid offers a balance between steric stability and reactivity, whereas hydroxymethyl or methoxy groups are tailored for specific applications like drug intermediates .

Thiophene-Based Boronic Acids

These exhibit distinct electronic properties, such as lower oxidation potentials, but lack the steric and electronic modulation provided by fluorine and methyl groups in the target compound .

Q & A

Q. Key conditions :

  • Catalysts : Pd(PPh₃)₄ or Pd(dba)₂ for coupling reactions.
  • Temperature : 80–100°C in anhydrous THF or dioxane.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) .

Basic: How should researchers purify and characterize this compound to ensure structural fidelity?

Q. Purification :

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted boronic acid precursors .
  • Chromatography : For trace impurities, employ silica gel columns with gradients of hexane/ethyl acetate (4:1 to 1:1) .

Q. Characterization :

  • ¹H/¹⁹F NMR : Confirm fluorine and methyl substituent positions. For example, the methyl group at C3 shows a singlet (~δ 2.3 ppm), while fluorine atoms cause splitting in aromatic proton signals .
  • HPLC : Assess purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (C₇H₇BF₂O₂: calc. 187.95 g/mol) .

Advanced: How do steric and electronic effects of the methyl and fluorine substituents influence cross-coupling efficiency?

  • Steric hindrance : The 3-methyl group may slow transmetalation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to enhance catalyst turnover .
  • Electronic effects : Fluorine’s electron-withdrawing nature deactivates the boronic acid, necessitating higher reaction temperatures (e.g., 90°C vs. 70°C for non-fluorinated analogs) to achieve comparable yields .
  • Contradiction note : While some studies suggest fluorine improves stability against protodeboronation , others report reduced reactivity in aqueous conditions—researchers should optimize pH (neutral to slightly basic) .

Advanced: What strategies mitigate instability during storage or reaction conditions?

  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation or hydrolysis .
  • Stabilizers : Add 1–5% 2,6-lutidine to suppress boroxine formation .
  • In situ derivatization : Convert to more stable trifluoroborate salts (e.g., K[ArBF₃]) for long-term storage .

Advanced: How can computational modeling optimize reaction design?

  • DFT calculations : Predict transition-state energies for Suzuki couplings. For example, B3LYP/6-31G* models reveal that fluorine substituents lower the energy barrier for oxidative addition .
  • Solvent effects : COSMO-RS simulations guide solvent selection (e.g., THF > DMF for solubility) .

Basic: What safety and handling protocols are critical for this compound?

  • Toxicity : Boronic acids may release boric acid upon hydrolysis. Use gloves and goggles during handling .
  • Waste disposal : Neutralize with aqueous NaOH (1M) before disposal .
  • Documentation : Follow ECHA guidelines for hazard communication (e.g., SDS referencing CAS-specific data) .

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